Acetylimidazole diethyl acetal
Description
Properties
IUPAC Name |
1-(1,1-diethoxyethyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-4-12-9(3,13-5-2)11-7-6-10-8-11/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHNCTBBIVAUTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(N1C=CN=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10149656 | |
| Record name | Acetylimidazole diethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111456-84-9 | |
| Record name | Acetylimidazole diethyl acetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111456849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylimidazole diethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Reagents
The synthesis begins with the protection of the imidazole nitrogen via acetylation, followed by diethyl acetal formation. Ethanol serves both as a solvent and a reactant, while mineral acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂) catalyze the acetalization. The general pathway can be summarized as:
Optimization of Reaction Conditions
Distillation plays a critical role in removing by-products such as ethanol and water, shifting the equilibrium toward product formation. VulcanChem reports that maintaining temperatures between 60–80°C and using anhydrous conditions improves yields by minimizing hydrolysis of the acetal group. A representative protocol involves:
Table 1: Typical Reaction Parameters for Direct Synthesis
Entrainer-Assisted Acetalization: Insights from Patent Literature
A patent describing acetaldehyde diethyl acetal synthesis (US5527969A) provides transferable insights into optimizing this compound production. While the patent focuses on a simpler acetal, its use of entrainers to azeotropically remove water offers a scalable strategy for moisture-sensitive reactions.
Entrainer Selection and Function
Entrainers such as hexane (boiling point ~69°C) form low-boiling azeotropes with water, enabling continuous removal of H₂O and driving the reaction to completion. For this compound, this approach could mitigate hydrolysis side reactions, which are exacerbated by residual water. The patent specifies:
Industrial-Scale Protocol Adaptations
The patent’s two-stage ethanol addition method improves yield and reduces aldehyde losses:
-
Initial Charge : 5–20% of total ethanol is heated with the entrainer to boiling.
-
Gradual Addition : Remaining ethanol and acetaldehyde (or acetylating agent) are fed incrementally to maintain optimal stoichiometry.
This method achieved a 74% yield for acetaldehyde diethyl acetal, suggesting comparable potential for acetylimidazole derivatives.
Table 2: Entrainer-Assisted Reaction Parameters
| Parameter | Value/Range | Source |
|---|---|---|
| Entrainer | Hexane | |
| Ethanol:Molar Ratio | 2.2–8:1 (per aldehyde) | |
| Reaction Time | 24–30 hours | |
| Yield | 74–92% |
Hydrolysis Dynamics and Stability Considerations
The acetal group’s susceptibility to hydrolysis necessitates careful control during synthesis. VulcanChem highlights that water acts as both a reactant and catalyst in acetal decomposition. The hydrolysis of N-acetylimidazole derivatives follows pseudo-first-order kinetics, with enthalpy changes (ΔH) ranging from -40 to -60 kJ/mol, indicating exothermic but kinetically slow reactions at ambient conditions.
Chemical Reactions Analysis
Types of Reactions: Acetylimidazole diethyl acetal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert it into different imidazole-based compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols .
Scientific Research Applications
Organic Synthesis
Acetylimidazole diethyl acetal serves as a protective group for carbonyl compounds during synthesis. Its stability under various reaction conditions allows chemists to manipulate reactive intermediates without compromising the integrity of the overall structure.
Pharmaceutical Intermediates
This compound is utilized in the synthesis of various pharmaceuticals, particularly those requiring imidazole derivatives. For instance, it has been employed in the production of anti-inflammatory and antimicrobial agents due to its ability to facilitate specific reactions that lead to biologically active compounds.
Analytical Chemistry
In analytical applications, this compound acts as a derivatizing agent for gas chromatography (GC) analysis. Its ability to stabilize reactive functional groups enhances the detection and quantification of target analytes in complex mixtures.
Case Study 1: Synthesis of Antimicrobial Agents
A study demonstrated the use of this compound in synthesizing novel antimicrobial agents. The compound was reacted with various amines to produce imidazole derivatives that exhibited significant antibacterial activity against resistant strains of bacteria. The results indicated a correlation between structural modifications and biological efficacy, highlighting the compound's role as a versatile building block in drug development.
Case Study 2: GC Analysis of Biological Samples
In another research project, this compound was utilized for the derivatization of amino acids prior to GC analysis. The study showed that this derivatization improved peak resolution and detection limits compared to traditional methods. The findings underscored the importance of using acetylimidazole derivatives in enhancing analytical sensitivity for biological samples.
Mechanism of Action
The mechanism of action of acetylimidazole diethyl acetal involves its role as an acetylating agent. It transfers an acetyl group to nucleophilic sites on target molecules, such as hydroxyl, amino, and thiol groups. This acetylation can alter the chemical properties and biological activity of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Acetals
Structural and Functional Group Analysis
Acetylimidazole diethyl acetal contains an imidazole ring linked to a diethyl acetal group, distinguishing it from other acetals derived from simpler aldehydes or ketones. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Group Comparison
| Compound Name | Parent Carbonyl | Functional Groups | CAS No. |
|---|---|---|---|
| This compound | Acetylimidazole | Imidazole, acetal | 111456-84-9 |
| Acetaldehyde diethyl acetal | Acetaldehyde | Acetal | 105-57-7* |
| Cyclohexanone diethyl acetal | Cyclohexanone | Cyclohexyl, acetal | 1670-47-9 |
| trans-2-Hexenal diethyl acetal | trans-2-Hexenal | α,β-unsaturated aldehyde, acetal | Not provided |
| Acrolein diethyl acetal | Acrolein | α,β-unsaturated aldehyde, acetal | 3054-95-3 |
| Aminoacetaldehyde dimethyl acetal | Aminoacetaldehyde | Amine, acetal | 22483-09-6 |
Physical and Chemical Properties
Table 2: Key Physical Properties
*Values marked with * are estimated from structural analogs or external databases.
a. Acetaldehyde Diethyl Acetal
- Applications : Solvent, flavoring agent.
- Safety : Requires stringent PPE (e.g., safety goggles, flame-resistant clothing) due to flammability and irritation risks .
b. Cyclohexanone Diethyl Acetal
- Applications: Fragrance ingredient (e.g., "Rhumytal" with rum-tobacco notes) .
- Safety: No specific restrictions noted in evidence.
c. trans-2-Hexenal Diethyl Acetal
d. Aminoacetaldehyde Dimethyl Acetal
- Applications : Pharmaceutical intermediate .
- Safety : Classified as a flammable liquid (Category 3) and skin irritant (Category 1A/B/C) .
e. Acrolein Diethyl Acetal
Key Differentiators of this compound
- Structural Uniqueness : Incorporation of an imidazole ring enhances nitrogen-based reactivity, making it valuable in medicinal chemistry (e.g., as a precursor for heterocyclic drug candidates) .
- Thermal Stability : Higher boiling point (274.4°C) compared to simpler acetals like acetaldehyde diethyl acetal (102–104°C) due to increased molecular weight and polarity .
Biological Activity
Acetylimidazole diethyl acetal (AIDEA) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of AIDEA, summarizing key research findings, case studies, and relevant data.
- Chemical Formula: CHNO
- Molecular Weight: 184.2355 g/mol
- CAS Registry Number: 111456-84-9
- IUPAC Name: this compound
Acetylimidazole derivatives, including AIDEA, are known for their reactivity as acylating agents. They can participate in various chemical reactions, including esterification and amidation, which may contribute to their biological activity. The mechanism often involves the formation of reactive intermediates that can interact with biological macromolecules, leading to potential therapeutic effects .
Antimicrobial Activity
Research has explored the antimicrobial properties of acetyl derivatives related to AIDEA. For instance, studies on similar compounds have shown that certain acetylimidazoles exhibit bactericidal activity against various strains, including Escherichia coli and Clostridium perfringens. However, specific studies on AIDEA have not yet confirmed significant bactericidal effects .
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety and efficacy of compounds like AIDEA. In vitro studies using mammalian cell lines have been employed to assess cytotoxic effects. The results indicate that while some imidazole derivatives show promise, the cytotoxicity of AIDEA needs further investigation to determine its therapeutic window and safety profile .
Case Studies
-
Cytotoxicity in Cancer Cell Lines:
- A study evaluated the cytotoxic effects of various imidazole derivatives on cancer cell lines using the MTT assay. Although AIDEA was not specifically highlighted, related compounds showed varying degrees of cytotoxicity, suggesting that structural modifications could enhance or diminish these effects .
- Antidiabetic Potential:
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Limited activity against bacteria | |
| Cytotoxicity | Varies across cell lines | |
| Enzyme Inhibition | Potential antidiabetic effects |
Comparison with Related Compounds
| Compound | Antimicrobial Activity | Cytotoxicity | Antidiabetic Potential |
|---|---|---|---|
| This compound (AIDEA) | Not established | Needs evaluation | Needs evaluation |
| N-acetylimidazole | Moderate | Moderate | Yes |
| Dimetridazole | Strong | High | Yes |
Q & A
Q. What are the critical safety protocols for handling Acetylimidazole diethyl acetal in laboratory settings?
this compound is highly flammable (H225) and causes severe skin corrosion (H314) and eye damage (H318) . Researchers must:
- Use PPE : Chemical-resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats .
- Ensure ventilation : Work in fume hoods to avoid vapor inhalation.
- Eliminate ignition sources: Use explosion-proof equipment and ground containers to prevent static buildup .
- Follow spill protocols: Absorb leaks with inert materials (e.g., sand) and dispose per local regulations .
Q. How should this compound be stored to maintain stability?
- Store in tightly sealed containers in cool (<25°C), dry, and well-ventilated areas .
- Avoid exposure to moisture, heat, light, and incompatible materials (e.g., strong oxidizers, bases, or reducing agents) .
- Monitor for peroxide formation: Test periodically using peroxide test strips, especially if stored long-term .
Q. What analytical methods are suitable for characterizing this compound purity?
- GC-MS : Quantify impurities and verify molecular weight (e.g., using EI ionization).
- NMR (¹H/¹³C): Confirm structural integrity and detect degradation products.
- Karl Fischer titration : Measure residual moisture to assess hygroscopicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biodegradation data for this compound?
Conflicting biodegradation results may arise from variable test conditions. To address this:
- Replicate OECD 310 tests : Conduct aerobic biodegradation studies over 28 days, monitoring degradation intermediates via LC-MS .
- Control variables: Maintain consistent pH, temperature, and microbial inoculum sources .
- Compare with structurally similar acetals (e.g., acetaldehyde diethyl acetal) to identify degradation trends .
Q. What experimental designs mitigate risks of explosive peroxide formation in this compound?
- Inhibitor addition : Introduce stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to retard peroxide formation .
- Periodic testing : Use iodometric titration or commercial peroxide test kits for quantitative analysis .
- Storage in inert atmospheres : Use argon or nitrogen blankets to minimize oxygen exposure .
Q. How does this compound interact with strong oxidizers, and what analytical methods detect these reactions?
- Reactivity profile : The acetal reacts violently with strong oxidizers (e.g., HNO₃), producing CO₂ and hazardous decomposition products .
- FT-IR and Raman spectroscopy : Monitor real-time reaction dynamics (e.g., C-O bond cleavage).
- DSC/TGA : Assess thermal stability and exothermic peaks under controlled oxidative conditions .
Q. What strategies optimize synthetic yields of this compound under varying pH conditions?
- Acid catalysis : Use anhydrous HCl (0.5–1.0 mol%) in ethanol to promote acetal formation while minimizing hydrolysis .
- pH-controlled monitoring : Employ in-situ pH probes to maintain optimal conditions (pH 3–5).
- Workup protocols : Quench reactions with NaHCO₃, extract with dichloromethane, and purify via fractional distillation .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., boiling point) of this compound?
- Validate measurements using standardized methods (e.g., ASTM D86 for boiling points).
- Cross-reference with structurally analogous compounds (e.g., acetaldehyde diethyl acetal, boiling point 102–104°C) .
- Publish detailed experimental conditions (pressure, purity) to ensure reproducibility .
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of this compound?
- Apply probit or log-logistic models to estimate LC₅₀/EC₅₀ values for aquatic toxicity .
- Use ANOVA to compare toxicity across species (e.g., Daphnia magna vs. Danio rerio) .
- Report confidence intervals and uncertainties from triplicate experiments .
Environmental and Regulatory Considerations
Q. What ecotoxicological assessments are critical for this compound in compliance with REACH?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
